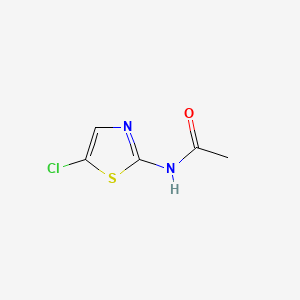

2-Acetamido-5-chlorothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-chloro-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRXYIGXXMJPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405537 | |

| Record name | 2-Acetamido-5-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20256-39-7 | |

| Record name | 2-Acetamido-5-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ccetamido-5-chlorothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Acetamido-5-chlorothiazole" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Acetamido-5-chlorothiazole

Introduction

This compound is a vital heterocyclic building block in the fields of medicinal and agricultural chemistry. Its structure, featuring a reactive thiazole core, an acetamido group, and a strategically placed chlorine atom, makes it a valuable intermediate for the synthesis of a wide array of biologically active molecules, including antibiotics and anticancer agents.[1] This guide provides a detailed exploration of the primary synthesis pathway for this compound, offering insights into the reaction mechanisms, experimental protocols, and the chemical principles that ensure a successful and verifiable outcome.

Primary Synthesis Pathway: A Two-Step Approach

The most efficient and commonly cited route to this compound involves a two-step synthetic sequence starting from the readily available 2-aminothiazole. The pathway is logically divided into:

-

N-Acetylation: Protection and activation of the 2-amino group.

-

Regioselective Chlorination: Introduction of the chlorine atom at the C5 position of the thiazole ring.

This strategic sequence is critical. Performing the acetylation first serves a dual purpose: it protects the nucleophilic amino group from reacting with the chlorinating agent and the resulting acetamido group helps to electronically activate the C5 position, facilitating a regioselective electrophilic substitution.

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 2-Acetamidothiazole (Intermediate)

The initial step involves the acylation of 2-aminothiazole. This reaction is a standard nucleophilic acyl substitution where the amino group acts as the nucleophile.

Mechanism of Acetylation

The lone pair of electrons on the nitrogen atom of the 2-amino group initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which subsequently collapses by eliminating a stable acetate leaving group. A final deprotonation step yields the neutral 2-acetamidothiazole product.

Caption: Mechanism of N-Acetylation of 2-aminothiazole.

Experimental Protocol: Acetylation

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).

-

Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature. The reaction is typically exothermic.

-

Reaction: Stir the mixture at room temperature for 2-4 hours or gently heat to 50-60 °C to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and pour it into cold water to precipitate the product and quench any unreacted acetic anhydride.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.

-

Verification: The structure of the resulting 2-acetamidothiazole can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity can be assessed by melting point determination.

Causality Behind Experimental Choices:

-

Acetic Anhydride: It is preferred over acetyl chloride as it is less volatile, easier to handle, and the byproduct, acetic acid, is less corrosive and more easily removed than HCl.[2]

-

Solvent: Acetic acid is a common solvent as it is compatible with the reagents and helps to maintain a slightly acidic environment.

Part 2: Regioselective Chlorination of 2-Acetamidothiazole

This is the crucial step where the chlorine atom is introduced. The directing effect of the acetamido group and the inherent reactivity of the thiazole ring guide the chlorination to the C5 position.

Mechanism of Electrophilic Chlorination

The reaction proceeds via an electrophilic aromatic substitution mechanism. The chlorinating agent, N-Chlorosuccinimide (NCS), is activated by an acid catalyst (Amberlite A-15, a strong acidic resin). The electron-rich C5 position of the 2-acetamidothiazole ring attacks the electrophilic chlorine atom of the activated NCS, forming a resonance-stabilized carbocation known as a sigma complex. Finally, a base (which could be the succinimide anion or solvent) removes the proton from the C5 position to restore aromaticity and yield the final product.

Caption: Mechanism of regioselective chlorination at the C5 position.

Experimental Protocol: Chlorination

This protocol is based on a reported procedure for the synthesis of this compound.[1]

-

Setup: To a suspension of 2-acetamidothiazole (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane), add N-Chlorosuccinimide (NCS, 1.1 equivalents).

-

Catalyst Addition: Add the acid catalyst, Amberlite A-15 (H⁺) resin (catalytic amount).

-

Reaction: Stir the mixture vigorously at room temperature (approx. 20 °C) for an extended period (approx. 22 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the Amberlite resin catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Self-Validating System (Verification):

-

¹H NMR: Confirm the disappearance of the signal corresponding to the C5 proton and the appearance of other protons in their expected regions.

-

Mass Spectrometry: Verify the molecular weight of the product. The presence of chlorine will be evident from the characteristic M+2 isotope peak (³⁷Cl) at approximately one-third the intensity of the main molecular ion peak (³⁵Cl).

-

Yield Calculation: A reported yield for this specific reaction is 65%.[1]

-

Quantitative Data Summary

| Step | Reactant | Reagent | Catalyst | Conditions | Yield | Reference |

| 2 | 2-Acetamidothiazole | NCS | Amberlite A-15 (H⁺) | 20 °C, 22 h | 65% | [1] |

Causality Behind Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is a mild and highly effective source of electrophilic chlorine. It is a solid, making it easy to handle, and its regioselectivity in reactions with activated aromatic rings is well-established.

-

Amberlite A-15 Resin: This solid-phase acid catalyst is advantageous because it can be easily removed from the reaction mixture by simple filtration, simplifying the purification process compared to using a soluble acid like H₂SO₄.

Alternative Synthetic Considerations

While the primary pathway is highly effective, an alternative route exists which reverses the order of the steps:

-

Chlorination of 2-aminothiazole: This would produce 2-amino-5-chlorothiazole, a commercially available intermediate.[3]

-

Acetylation of 2-amino-5-chlorothiazole: The subsequent acetylation of this intermediate would also yield the final product.

This alternative may be viable, especially if 2-amino-5-chlorothiazole is readily available. However, direct chlorination of the highly activated 2-aminothiazole can sometimes lead to side products or over-chlorination, making the primary pathway, which involves protection of the amino group first, often the more controlled and higher-yielding approach in a laboratory setting.

Conclusion

The synthesis of this compound is most reliably achieved through a well-defined, two-step process involving the N-acetylation of 2-aminothiazole followed by a regioselective chlorination using NCS. This method provides good yields and a high degree of control, particularly in directing the chlorine atom to the desired C5 position. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

-

Stachulski, A. V., et al. (n.d.). Synthesis of this compound. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US20050153977A1 - 2-Acylaminothiazole derivative or salt thereof.

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetylation, benzoylation and chloroacetylation of 2-amino-5-arylazo-thiazoles 4a-c. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-5-Chlorothiazole. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Acetamido-5-chlorothiazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Significance of the 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry, the 2-aminothiazole moiety stands out as a "privileged scaffold"—a core molecular structure that is recurrently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent structural features, including the presence of nitrogen and sulfur heteroatoms, allow for a diverse range of intermolecular interactions with biological targets. This has led to the development of drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The strategic functionalization of the 2-aminothiazole ring is a key area of research, with modifications at various positions dramatically influencing the pharmacological profile of the resulting derivatives.[1][2] This guide focuses on a specific, synthetically valuable derivative: 2-Acetamido-5-chlorothiazole. By exploring its chemical properties, synthesis, and reactivity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for leveraging this important building block in their research endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and drug design.

Core Chemical Attributes

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂OS | [3] |

| Molecular Weight | 176.62 g/mol | [4] |

| CAS Number | 20256-39-7 | [3] |

| Appearance | Solid | [5] |

| Melting Point | 208-212 °C | [3] |

| Density | 1.507 g/cm³ | [4] |

Spectroscopic Profile

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. An ATR-IR spectrum for the closely related N-(5-chloro-1,3-thiazol-2-yl)acetamide provides a valuable reference.[6] Key expected peaks include:

-

N-H stretch: A peak in the region of 3100-3300 cm⁻¹ corresponding to the amide N-H bond.

-

C=O stretch: A strong absorption band around 1660-1680 cm⁻¹ for the amide carbonyl group.

-

C=N stretch: A peak in the 1610-1630 cm⁻¹ region, characteristic of the thiazole ring.

-

C-Cl stretch: A band in the lower frequency region, typically around 600-800 cm⁻¹, for the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to show a singlet for the thiazole ring proton, a singlet for the acetyl methyl protons, and a broad singlet for the amide N-H proton. The exact chemical shifts would depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the five carbon atoms in the molecule: the thiazole ring carbons, the acetyl methyl carbon, and the amide carbonyl carbon.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 176, with a characteristic isotopic pattern (M+2) at m/z 178 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the direct chlorination of 2-acetamidothiazole. A reported method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of an acidic resin, Amberlite A-15 (H⁺ form).[7]

Caption: A schematic overview of the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol based on the published reaction conditions.[7]

Materials:

-

2-Acetamidothiazole

-

N-Chlorosuccinimide (NCS)

-

Amberlite A-15 (H⁺ form) resin

-

Suitable solvent (e.g., Dichloromethane or Acetonitrile)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred solution of 2-acetamidothiazole (1 equivalent) in a suitable solvent, add Amberlite A-15 (H⁺ form) resin.

-

Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at 20 °C for 22 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the Amberlite resin and wash the resin with the solvent.

-

Combine the filtrate and washings and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the electron-withdrawing nature of the chloro and acetyl groups and the inherent nucleophilicity of the thiazole ring.

Electrophilic Aromatic Substitution

The thiazole ring is generally less reactive towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the heteroatoms. The presence of the electron-withdrawing chloro group at the 5-position further deactivates the ring. However, the 2-acetamido group is an activating group, which may direct electrophiles to the 4-position, although forcing conditions would likely be required.

Nucleophilic Aromatic Substitution

The chlorine atom at the 5-position of the thiazole ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This provides a valuable handle for further functionalization of the molecule.

Caption: A diagram illustrating the primary modes of reactivity for this compound.

Applications in Drug Discovery and Development

The 2-aminothiazole scaffold, and by extension this compound, serves as a crucial building block in the synthesis of a wide range of therapeutic agents.[2][8]

Anticancer Agents

A significant number of 2-aminothiazole derivatives have been investigated for their anticancer properties.[2][8] For instance, derivatives of 2-amino-thiazole-5-carboxylic acid have been designed based on the structure of the approved anticancer drug, Dasatinib.[5] The 2-acetamido group can act as a bioisosteric replacement for other functionalities, allowing for the fine-tuning of a compound's activity and pharmacokinetic profile.

Other Therapeutic Areas

Beyond oncology, the 2-aminothiazole core is found in drugs with diverse therapeutic applications. This includes compounds with antimicrobial, anti-inflammatory, and neuroprotective activities.[1] The ability to readily introduce a chlorine atom at the 5-position of the 2-acetamidothiazole core provides a synthetic entry point for creating libraries of novel compounds for screening against a variety of biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Signal Word: Warning.[4]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. A dust mask may be appropriate for handling the solid.

-

Skin and Body Protection: Lab coat.

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Information on the long-term stability of this compound is limited, and it is recommended to use it relatively soon after synthesis or purchase.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the chloro-substituent provide a platform for the creation of diverse molecular architectures based on the privileged 2-aminothiazole scaffold. A comprehensive understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to unlock its full potential in the development of novel therapeutic agents.

References

-

N-(5-chloro-2-thiazolyl)acetamide - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

- Pate, S., Taujanskas, J., Wells, R., & Stachulski, A. V. (2024).

-

Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research, 30(4), 771–806. [Link]

- Ayati, A., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 89-98.

-

2-Amino-5-chlorothiazole. (n.d.). In PubChem. Retrieved from [Link]

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). Archiv der Pharmazie, 344(8), 513-522. [Link]

-

2-chloro-N-(1,3-thiazol-2-yl)acetamide. (n.d.). In PubChem. Retrieved from [Link]

-

N-(Thiazol-2-yl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(8), o1478. [Link]

-

N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide - Optional[13C NMR] - SpectraBase. (n.d.). Retrieved from [Link]

-

2-Thiazolamine, 5-chloro-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

-

This compound. (n.d.). In ChemBK. Retrieved from [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide | C5H4ClN3O3S | CID 288329 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of the Thiazole Scaffold

An In-Depth Technical Guide to the Molecular Structure and Analysis of 2-Acetamido-5-chlorothiazole

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural features, synthesis, and detailed analytical characterization, grounding its protocols in established scientific principles to ensure reliability and reproducibility.

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups. This compound (N-(5-chloro-1,3-thiazol-2-yl)acetamide) serves as a critical building block for more complex molecules. Its importance is notably highlighted by its role as a key intermediate in the synthesis of the broad-spectrum antiparasitic drug, Nitazoxanide. Understanding the precise molecular structure and properties of this intermediate is paramount for optimizing reaction pathways, ensuring purity, and ultimately guaranteeing the quality of the final active pharmaceutical ingredient (API).

Physicochemical Properties and Structural Features

This compound is a solid at room temperature with a molecular formula of C₅H₅ClN₂OS. Its structure is defined by a central thiazole ring substituted at the 2-position with an acetamido group and at the 5-position with a chlorine atom. This substitution pattern dictates its chemical reactivity and spectroscopic signature.

The acetamido group's carbonyl and N-H moieties provide hydrogen bond donor and acceptor sites, influencing its solubility and interaction with biological targets. The electron-withdrawing nature of the chlorine atom at the C5 position significantly impacts the electron density of the thiazole ring, influencing its aromaticity and susceptibility to further chemical modification.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂OS | PubChem |

| Molecular Weight | 176.62 g/mol | PubChem |

| CAS Number | 1759-45-1 | PubChem |

| Appearance | White to off-white crystalline powder | General Chemical Data |

| Melting Point | 224-228 °C | ChemicalBook |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | General Lab Experience |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the N-acetylation of 2-Amino-5-chlorothiazole. This reaction is a classic example of nucleophilic acyl substitution.

Mechanism Rationale: The lone pair of electrons on the exocyclic amino group of 2-Amino-5-chlorothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. Acetic anhydride is often preferred in industrial settings due to its lower cost and safer handling profile compared to the highly reactive and corrosive acetyl chloride. The reaction is frequently carried out in the presence of a base (like pyridine or triethylamine) to neutralize the acid byproduct (acetic acid or HCl), or by using a solvent like glacial acetic acid which can also act as a catalyst.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system. The success of each step is confirmed by the physical state and subsequent analytical characterization of the product.

-

Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Charge the flask with 2-Amino-5-chlorothiazole (1.0 eq). Add glacial acetic acid as the solvent (approx. 5-10 volumes).

-

Initiation: Begin stirring and add acetic anhydride (1.1-1.2 eq) to the suspension in a controlled manner. The slight excess of acetic anhydride ensures the complete consumption of the starting amine.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot disappears.

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-water, which causes the product to precipitate out of the acidic solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and other water-soluble impurities.

-

Drying: Dry the purified solid in a vacuum oven at 60-70 °C until a constant weight is achieved. The final product should be a white to off-white crystalline powder.

Structural Elucidation via Spectroscopic Analysis

Confirming the molecular structure of the synthesized product is a critical quality control step. A combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence of its identity and purity.

Caption: Key structural features and their expected spectroscopic signals.

A. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule.

-

Protocol: Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer.

-

Data Interpretation:

-

~12.4 ppm (singlet, 1H): This broad singlet corresponds to the amide proton (-NH-). Its high chemical shift is characteristic of an amide proton in DMSO, which engages in hydrogen bonding with the solvent.

-

~7.5 ppm (singlet, 1H): This singlet is assigned to the single proton on the thiazole ring (C4-H). Its downfield shift is due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent sulfur atom and chlorine atom.

-

~2.2 ppm (singlet, 3H): This singlet, integrating to three protons, is characteristic of the methyl group (-CH₃) of the acetamido moiety.

-

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol: Prepare a sample using the Potassium Bromide (KBr) pellet method or as a thin film. Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Interpretation:

-

3200-3300 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amide.

-

~1690 cm⁻¹ (strong, sharp): C=O stretching vibration (Amide I band), confirming the presence of the carbonyl group.

-

~1550 cm⁻¹ (strong): N-H bending and C-N stretching (Amide II band).

-

~1300-1400 cm⁻¹: C-N stretching vibrations.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

-

C. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its isotopic distribution, which is particularly useful due to the presence of chlorine.

-

Protocol: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.

-

Data Interpretation: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one chlorine atom.

-

m/z at ~177: This corresponds to the [M+H]⁺ ion with the ³⁵Cl isotope.

-

m/z at ~179: This corresponds to the [M+H]⁺ ion with the ³⁷Cl isotope.

-

Intensity Ratio: The ratio of the peaks at m/z 177 and 179 will be approximately 3:1, which is the natural abundance ratio of ³⁵Cl to ³⁷Cl, providing definitive confirmation of a single chlorine atom in the structure.

-

Conclusion

This compound is a fundamentally important heterocyclic compound whose precise synthesis and characterization are essential for its application in pharmaceutical development. The protocols and analytical methodologies detailed in this guide provide a robust framework for its preparation and structural validation. By integrating mechanistic understanding with rigorous spectroscopic analysis, researchers can ensure the quality and purity of this key building block, facilitating the advancement of complex synthetic targets.

References

An In-Depth Technical Guide to 2-Acetamido-5-chlorothiazole (CAS: 20256-39-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Acetamido-5-chlorothiazole, a key heterocyclic intermediate in medicinal chemistry. The document elucidates its physicochemical properties, outlines a robust synthetic pathway with detailed mechanistic insights, and explores its critical role as a molecular scaffold in the development of therapeutic agents. Furthermore, it details standardized analytical protocols for quality assurance and summarizes essential safety and handling procedures. The aim is to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile chemical building block in their research and development endeavors.

Physicochemical and Structural Properties

This compound, also known by its IUPAC name N-(5-chloro-1,3-thiazol-2-yl)acetamide, is a crystalline solid. Its structural backbone is the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, which is a common feature in many biologically active compounds. The chloro-group at the 5-position and the acetamido-group at the 2-position are key functional handles that allow for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 20256-39-7 | [1] |

| Molecular Formula | C₅H₅ClN₂OS | [1][2] |

| Molecular Weight | 176.62 g/mol | [1][3] |

| Melting Point | 208-212 °C | [1][2] |

| Density | 1.507 g/cm³ | [1] |

| Appearance | Solid (form may vary) | N/A |

| XLogP3 | 1.8 | [1] |

| InChI Key | YLRXYIGXXMJPOP-UHFFFAOYSA-N |[3][4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via a two-step process starting from the readily available 2-aminothiazole. This pathway is favored for its efficiency and use of common laboratory reagents.

Step 1: Acetylation of 2-Aminothiazole

The initial step involves the N-acetylation of 2-aminothiazole. This is a standard nucleophilic acyl substitution reaction where the primary amine of the thiazole attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is often performed in a suitable solvent and may use a mild base to neutralize the acidic byproduct.

-

Expert Insight: The purpose of this acetylation is twofold. Firstly, it introduces the desired acetamido group. Secondly, it deactivates the thiazole ring towards electrophilic substitution, which helps to control the regioselectivity of the subsequent chlorination step, directing the electrophile to the 5-position.

Step 2: Electrophilic Chlorination

The second step is the regioselective chlorination of the 2-acetamidothiazole intermediate at the 5-position. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation.[5]

-

Expert Insight: NCS is a mild and effective source of electrophilic chlorine (Cl⁺). Its use is advantageous over harsher chlorinating agents like chlorine gas (Cl₂) because it minimizes the risk of over-chlorination or other side reactions. The reaction is an electrophilic aromatic substitution, where the electron-rich 5-position of the thiazole ring attacks the electrophilic chlorine of NCS. The presence of an acid catalyst, such as Amberlite A-15 resin, can facilitate the reaction.[5]

Synthesis Workflow Diagram

Caption: Role as a versatile scaffold in drug discovery.

Analytical Characterization Protocol

To ensure the identity, purity, and quality of this compound, a multi-technique analytical approach is required. This protocol serves as a self-validating system for quality control.

Standard Quality Control Workflow

-

Visual Inspection: Assess the physical appearance of the substance (e.g., color, form).

-

Melting Point Determination:

-

Apparatus: Digital melting point apparatus.

-

Procedure: Pack a small amount of the dry sample into a capillary tube. Place it in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Acceptance Criteria: The measured melting range should be sharp and fall within the expected range (e.g., 208-212 °C). [1][2]A broad melting range may indicate impurities.

-

-

Spectroscopic Identification (FTIR):

-

Purpose: To confirm the presence of key functional groups.

-

Procedure: Acquire an infrared spectrum of the sample using a Fourier-transform infrared (FTIR) spectrometer.

-

Expected Peaks: Look for characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and C-Cl stretching.

-

-

Chromatographic Purity (HPLC):

-

Purpose: To quantify the purity of the compound and detect any impurities.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (often with a modifier like 0.1% formic acid).

-

Detection: UV detector at a suitable wavelength.

-

-

Procedure: Dissolve a known concentration of the sample in a suitable solvent. Inject onto the HPLC system and record the chromatogram.

-

Acceptance Criteria: The purity should typically be ≥98% (area percent), with any single impurity below a specified threshold.

-

-

Structural Confirmation (NMR):

-

Purpose: To provide unambiguous confirmation of the chemical structure.

-

Procedure: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR Signals: Signals corresponding to the acetyl methyl protons, the thiazole ring proton, and the amide N-H proton.

-

Expert Insight: The chemical shifts and coupling patterns provide a unique fingerprint of the molecule, confirming the connectivity of all atoms. This is the gold standard for structural elucidation.

-

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling of this compound must be performed in accordance with the Safety Data Sheet (SDS).

Hazard Identification:

-

Harmful if swallowed (H302). [1][6]* Causes skin irritation (H315). [1][6]* Causes serious eye irritation (H319). [1][6]* May cause respiratory irritation (H335). [1][6] Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [1][7]* Personal Protective Equipment (PPE):

-

Wear protective gloves (impermeable), protective clothing, and safety glasses with side-shields or goggles. [1][7]* Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray. [6] * Wash hands and any exposed skin thoroughly after handling. [6][8] * Do not eat, drink, or smoke when using this product. [6]* Storage:

-

Store in a cool, dry, and well-ventilated place. [1][7] * Keep the container tightly closed. [1][7] * Store locked up. [6]* Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [1][6]

-

Conclusion

This compound (CAS: 20256-39-7) is more than a mere chemical intermediate; it is a versatile and enabling tool for drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and multiple points for chemical elaboration make it an invaluable scaffold for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to confidently and safely leverage its full potential in the quest for novel therapeutics.

References

-

This compound. ChemBK. [Link]

-

Synthesis of this compound. Conditions: (i) NCS, Amberlite A-15 (H⁺), 20 °C, 22 h, 65%. ResearchGate. [Link]

-

This compound (C5H5ClN2OS). PubChemLite. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS: 20256-39-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. PubChemLite - this compound (C5H5ClN2OS) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

A Technical Guide to Elucidating the Mechanism of Action for 2-Acetamido-Thiazole Derivatives: A Case Study Approach

Abstract: The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for developing agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This guide focuses on the 2-acetamido-thiazole subclass, exemplified by compounds such as 2-Acetamido-5-chlorothiazole. While the specific mechanism for this particular molecule is not extensively documented, the wealth of research on structurally related analogs provides a strong foundation for a robust mechanistic investigation. This document presents a comprehensive, field-proven strategy for elucidating the mechanism of action (MoA) of novel 2-acetamido-thiazole derivatives. We will explore the dominant hypothesis of protein kinase inhibition, detail gold-standard experimental protocols for target identification and validation, and provide a framework for interpreting cellular and pathway-level consequences.

The 2-Acetamido-Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole ring is a recurring motif in a multitude of clinically relevant drugs. Its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding and other molecular interactions make it an attractive starting point for library synthesis[3]. The addition of a 2-acetamido group further refines its interaction potential.

Numerous studies have demonstrated that derivatives of this scaffold possess significant antiproliferative activity against various cancer cell lines[4][5]. This has led to the prevailing hypothesis that many compounds in this class function by targeting key regulators of cell growth and survival, most notably protein kinases.

Core Mechanistic Hypothesis: Inhibition of Protein Kinases

A significant body of evidence points towards protein kinase inhibition as the primary MoA for many biologically active 2-acetamido-thiazole derivatives.

2.1 Rationale from Structural Analogs:

The design of many potent thiazole derivatives is often based on the structure of established kinase inhibitors. For instance, several research programs have developed 2-amino-thiazole derivatives as analogs of Dasatinib , a potent inhibitor of the Bcr-Abl and Src family kinases used in the treatment of chronic myeloid leukemia (CML)[2][4]. Although replacing Dasatinib's core pyrimidinyl-amino group with an acetamido moiety can reduce activity against certain solid tumors, potent and selective activity against leukemia cell lines like K562 is often retained[4][5].

Furthermore, related structures such as 2-acetamido-benzothiazoles have been specifically designed and evaluated as inhibitors of the oncogenic BRAFV600E kinase [6]. This kinase is a critical node in the MAPK/ERK signaling pathway, and its mutation is a driver in a large percentage of melanomas and colorectal cancers. The success of these programs strongly suggests that the thiazole scaffold is well-suited for binding within the ATP-binding pocket of various kinases.

2.2 The MAPK Signaling Pathway: A Plausible Target

Given the evidence from BRAFV600E inhibitor studies, a logical starting point for investigation is the MAPK pathway. Inhibition of a key kinase like BRAF would disrupt the downstream signaling cascade, leading to reduced cell proliferation and apoptosis.

Caption: Hypothetical inhibition of the MAPK pathway by a 2-acetamido-thiazole derivative.

A Strategic Framework for MoA Elucidation

As a Senior Application Scientist, my recommendation for characterizing a novel compound like this compound follows a logical, multi-step approach designed to build a self-validating case for its mechanism.

3.1 Phase 1: Phenotypic Screening & Hypothesis Generation

The first step is to understand what the compound does at a cellular level. A broad phenotypic screen provides unbiased data on its activity profile.

-

Workflow: Screen the compound against a diverse panel of cancer cell lines (e.g., the NCI-60 panel).

-

Causality: This identifies which cancer types or specific cell lines are most sensitive. If, for example, melanoma cell lines with the BRAFV600E mutation are uniformly sensitive, this provides a strong initial clue pointing towards BRAF inhibition.

Table 1: Hypothetical Antiproliferative Activity (IC50) Data

| Cell Line | Cancer Type | Key Mutation | IC50 (µM) for this compound |

| A375 | Melanoma | BRAFV600E | 0.85 |

| SK-MEL-28 | Melanoma | BRAFV600E | 1.10 |

| HT-29 | Colorectal | BRAFV600E | 2.50 |

| K562 | CML | Bcr-Abl | 15.7 |

| MCF-7 | Breast | WT BRAF | > 50 |

| DU145 | Prostate | WT BRAF | > 50 |

Data in this table is representative and for illustrative purposes only.

3.2 Phase 2: Target Identification and Engagement

With a working hypothesis (e.g., BRAF inhibition), the next step is to prove a direct interaction between the compound and its putative target protein.

Experimental Protocol: Kinome Profiling

This experiment determines the binding affinity of the compound against a large panel of human kinases, providing data on both potency and selectivity.

Methodology: Competition Binding Assay (e.g., DiscoverX KINOMEscan™)

-

Principle: An active site-directed ligand is immobilized on a solid support. The kinase of interest is pre-incubated with the test compound (this compound) and then applied to the ligand-bound support. The amount of kinase bound to the support is inversely proportional to the affinity of the test compound.

-

Preparation:

-

Dissolve the test compound in 100% DMSO to create a 100X stock solution (e.g., 1 mM).

-

Prepare serial dilutions of the stock in an appropriate assay buffer.

-

-

Assay Execution:

-

Combine the kinase, the immobilized ligand, and the test compound in the wells of a microtiter plate.

-

Incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

-

-

Detection:

-

Wash away unbound components.

-

Quantify the amount of kinase remaining on the solid support using a detection reagent (e.g., a qPCR tag or an antibody-based system).

-

-

Data Analysis:

-

Calculate the percent of control (%Ctrl) binding for each compound concentration.

-

Plot %Ctrl vs. compound concentration and fit the data to a dose-response curve to determine the dissociation constant (Kd).

-

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA validates target engagement within the complex environment of a live cell. The principle is that a protein becomes more thermally stable when its ligand is bound.

-

Cell Treatment:

-

Culture cells (e.g., A375 melanoma cells) to ~80% confluency.

-

Treat one set of cells with the test compound at a relevant concentration (e.g., 5x IC50) and another set with vehicle (DMSO) for 1-2 hours.

-

-

Heating Step:

-

Harvest and lyse the cells.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

-

Protein Separation:

-

Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant containing the soluble, non-denatured proteins.

-

-

Detection:

-

Analyze the amount of the target protein (e.g., BRAF) remaining in the supernatant at each temperature point using Western Blot or ELISA.

-

-

Data Analysis:

-

Plot the percentage of soluble protein vs. temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

-

Caption: A logical workflow for elucidating the mechanism of action.

3.3 Phase 3: Pathway-Level Functional Validation

Confirming that the compound binds its target is crucial, but it is equally important to demonstrate that this binding event leads to the expected functional consequence—the inhibition of the signaling pathway.

Experimental Protocol: Western Blot for Pathway Modulation

-

Cell Treatment:

-

Seed sensitive cells (e.g., A375) in 6-well plates.

-

Once attached, serum-starve the cells for 12-24 hours to reduce basal pathway activity.

-

Treat cells with increasing concentrations of the test compound (e.g., 0.1x to 10x IC50) for 2-4 hours. Include a vehicle control (DMSO).

-

Stimulate the pathway with a growth factor (e.g., EGF) for 10-15 minutes, if necessary, to ensure the pathway is active in the control group.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

-

Separate proteins by size via electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target's downstream substrates (e.g., anti-p-MEK, anti-p-ERK).

-

Also probe separate blots or strip and re-probe for total MEK, total ERK, and a loading control (e.g., GAPDH or β-actin) to ensure observed changes are due to inhibition, not protein degradation.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and image the blot. A dose-dependent decrease in the p-MEK and p-ERK signals, with no change in total protein levels, validates functional pathway inhibition.

-

Alternative Hypotheses and Broader Considerations

While kinase inhibition is a strong primary hypothesis, the thiazole scaffold's versatility means other mechanisms should be considered if kinase screening yields negative results[1]. For example, certain thiazole derivatives have shown promise as antifungal agents by inhibiting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the synthesis of the fungal cell membrane[7]. Other documented activities for thiazoles include antimicrobial and anti-inflammatory effects, which could be mediated by entirely different targets[3].

Conclusion

References

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (PubMed, )

-

Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5-carboxamide Derivatives. (ResearchGate, )

-

Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity. (PubMed, )

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (MDPI, )

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (PMC, )

- Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (RSC Publishing, pubs.rsc.org/en/content/articlelanding/2016/md/c6md00332f)

-

Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (ResearchGate, )

-

synthesis, characterization and pharmacological evaluation of 2-acetamido-4-(5-substituted-phenyl-4h-[1][4][5]triazol-3-yl) methylthiazoles. (ResearchGate, )

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (RSC Medicinal Chemistry, pubs.rsc.org/en/content/articlelanding/2025/md/d5md00535c)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Multifaceted Biological Activities of 2-Acetamido-5-chlorothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. Among these, the 2-acetamido-5-chlorothiazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and mechanistic insights are provided to empower researchers and drug development professionals in their pursuit of new chemical entities targeting a range of pathological conditions.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a fundamental structural motif in a multitude of biologically active compounds.[1] Its presence in both natural products and synthetic drugs, such as the antibiotic penicillin and the anticancer agent bleomycin, underscores its therapeutic significance. The unique electronic properties and the ability of the nitrogen atom to form hydrogen bonds contribute to the diverse pharmacological profiles of thiazole derivatives.[2] This guide focuses on the this compound core, a synthetically accessible and highly versatile scaffold for the generation of novel drug candidates.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a straightforward chlorination reaction of 2-acetamidothiazole. A common method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a resin like Amberlite A-15 (H⁺) at room temperature.[3]

Derivatization of this core structure is key to exploring its therapeutic potential. Modifications can be introduced at various positions, but a common strategy involves the reaction of 2-amino-5-chlorothiazole with different acylating or alkylating agents to introduce diverse functionalities at the 2-amino position. These synthetic strategies allow for the systematic exploration of structure-activity relationships.

Anticancer Activity: A Promising Frontier

Derivatives of the 2-aminothiazole scaffold have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[4][5] The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and arrest the cell cycle, thereby inhibiting tumor growth.[6]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of the intrinsic apoptosis pathway.[7] This pathway is initiated by intracellular stress signals, leading to mitochondrial dysfunction and the release of cytochrome c. Cytochrome c then binds to apoptotic protease activating factor-1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell.[8][9]

Caption: Inhibition of the NF-κB inflammatory pathway by this compound derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives can be fine-tuned through structural modifications.

-

Amide Substituents: The nature of the amide substituent at the 2-position is important. For example, an amide with a quinoxaline system has shown good anti-inflammatory activity. [10]* Aromatic Substituents: The presence of electron-withdrawing groups, such as a nitro group, on a phenyl ring attached to the thiazole core has been shown to enhance anti-inflammatory effects. [11]* Dual Inhibition: Specific structural features can lead to dual inhibition of COX-2 and 5-LOX, offering a broader anti-inflammatory profile with potentially fewer side effects. [7]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit COX and LOX enzymes, with IC50 values indicating their potency.

| Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| Thiazole/Thiazolidene Derivatives | COX-2 | 0.09 | [7] |

| Thiazole/Thiazolidene Derivatives | 5-LOX | 0.38 | [7] |

| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-LOX | 0.127 | [12] |

| 1,3-Thiazole Derivatives | LPS-induced TNF-α release | In the µM range | [10] |

| Aurone Derivatives | COX-2 | 0.22 | [13] |

| Aurone Derivatives | LOX | 0.3 | [13] |

Experimental Protocols

To facilitate further research and development in this area, detailed protocols for key in vitro assays are provided below.

General Experimental Workflow for Biological Evaluation

Caption: General workflow for the synthesis and biological evaluation of thiazole derivatives.

Protocol for MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. [3][14]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol for Agar Well Diffusion Assay (Antimicrobial Activity)

This method is used to determine the antimicrobial activity of the synthesized compounds. [15][16][17][18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into each well. Include a solvent control and a positive control (a known antibiotic).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Protocol for In Vitro COX/LOX Inhibition Assay (Anti-inflammatory Activity)

This assay measures the ability of the compounds to inhibit the activity of COX and LOX enzymes. [19][20][21][22]

-

Reagent Preparation: Prepare the reaction buffer, purified COX-1/COX-2 or 5-LOX enzyme, heme cofactor (for COX), and arachidonic acid substrate according to a commercially available kit's instructions.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, enzyme, and the test compound at various concentrations. Include a control without the inhibitor and a positive control (e.g., indomethacin for COX, zileuton for LOX).

-

Incubation: Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the arachidonic acid substrate to initiate the enzymatic reaction.

-

Detection: Measure the product formation (e.g., prostaglandin for COX, leukotriene for LOX) using a suitable detection method, often a colorimetric or fluorometric readout, with a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the discovery and development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.

-

In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Targeted Drug Delivery: The development of targeted delivery systems could enhance the therapeutic index of these compounds by increasing their accumulation at the site of action and reducing off-target effects.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of these promising this compound derivatives from the laboratory to the clinic, ultimately addressing unmet medical needs across a spectrum of diseases.

References

- Liu, T., et al. (2010). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 2(6), a001628.

- Legrand, A. J., & Martin, S. J. (2017). Intrinsic apoptosis signaling pathway. Methods in Molecular Biology, 1547, 1-14.

- Cuartas-Vélez, C., et al. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 26(11), 3183.

- Mlinarić, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Pharmaceuticals, 15(9), 1121.

- Bondock, S., et al. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 26(11), 3183.

- Balouiri, M., et al. (2016). Antibacterial efficacy: Step-by-step guide to the well diffusion method for evaluating activity. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- van Meerloo, J., et al. (2011). The MTT assay for cell viability: possibilities and limitations. Methods in Molecular Biology, 716, 21-29.

- Saeed, A., et al. (2020). Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Bioorganic Chemistry, 100, 103882.

- Ríos-Luci, C., et al. (2017). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PLoS One, 12(4), e0175583.

-

Schematic representation of the apoptotic signaling pathways. (n.d.). ResearchGate. Retrieved from [Link]

- Suh, M. E., et al. (2002). A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(12), 1621-1624.

- Stachulski, A. V., et al. (2011). Synthesis of this compound. Tetrahedron Letters, 52(33), 4232-4234.

- Zhu, W., et al. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. ChemMedChem, 12(13), 1047-1054.

- Magdeldin, S., & Gomaa, M. S. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 108-112.

- Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034.

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Microbiological Methods, 209, 106727.

- Sharma, V., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Heterocyclic Chemistry, 58(1), 4-30.

- Özbek, O., & Berkel, C. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives.

- Development of 2-aminothiazole core in anticancer therapeutic areas. (2021). RSC Medicinal Chemistry, 12(3), 366-385.

-

Agar well diffusion assay. (2020, November 1). YouTube. Retrieved from [Link]

- Li, Y., et al. (2012). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. Chinese Journal of Chemistry, 30(10), 2397-2402.

-

NF-κB. (n.d.). Wikipedia. Retrieved from [Link]

-

Canonical and Non canonical pathways of NFKB activation. (n.d.). ResearchGate. Retrieved from [Link]

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).

- Porwal, K., et al. (2017). Synthesis and anti-inflammatory activity of thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 9(5), 234-240.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(2), 143-162.

- Liaras, K., et al. (2011).

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 108-112.

- 2-Aminobenzothiazoles in anticancer drug design and discovery. (2021). European Journal of Medicinal Chemistry, 223, 113648.

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). Molecules, 28(7), 3183.

- Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. (2023). Journal of Molecular Structure, 1275, 134633.

- COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. (2017). The Journal of Phytopharmacology, 6(3), 170-174.

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). Molecules, 25(21), 5042.

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. mdpi.com [mdpi.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 11. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. chemistnotes.com [chemistnotes.com]

- 16. hereditybio.in [hereditybio.in]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. botanyjournals.com [botanyjournals.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. phytopharmajournal.com [phytopharmajournal.com]

Spectroscopic Blueprint of a Key Thiazole Derivative: A Technical Guide to 2-Acetamido-5-chlorothiazole

Introduction: The Significance of 2-Acetamido-5-chlorothiazole in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for designing novel therapeutic agents. Within this important class of heterocycles, this compound stands out as a crucial intermediate and a pharmacophore of interest in its own right. Its structural motifs are found in compounds exhibiting a wide range of biological activities, from antimicrobial to anticancer effects.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic characteristics of this compound is paramount for its effective utilization in synthesis and the rational design of new chemical entities. This in-depth technical guide provides a detailed exploration of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind these techniques, the experimental protocols for data acquisition, and a thorough interpretation of the resulting spectra, this guide aims to equip scientists with the foundational knowledge necessary to confidently identify, characterize, and manipulate this important molecule.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₅H₅ClN₂OS and a molecular weight of approximately 176.62 g/mol .[1][2] The structure features a central thiazole ring substituted with an acetamido group at the 2-position and a chlorine atom at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂OS | [1][2] |

| Molecular Weight | 176.62 g/mol | [1][2] |

| CAS Number | 20256-39-7 | [1] |

| Melting Point | 208-212 °C | [3] |

| Predicted XLogP3 | 1.8 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following is a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound. The choice of solvent and instrument parameters are critical for achieving optimal resolution and sensitivity.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is crucial, as it can influence the chemical shifts of exchangeable protons (e.g., the amide N-H).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

2. Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate dispersion of signals.

-

For ¹H NMR:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Typical acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

For ¹³C NMR:

-

A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

-

The spectrum is then phased, baseline corrected, and referenced to the internal standard.

-

For ¹H NMR spectra, the signals are integrated to determine the relative number of protons corresponding to each resonance.

Diagram of the NMR Workflow:

Caption: A streamlined workflow for NMR analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three types of protons in the molecule: the methyl protons of the acetamido group, the amide proton, and the proton on the thiazole ring.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.2 | Singlet | 3H | -CH₃ (acetyl group) |

| 2 | ~7.5 | Singlet | 1H | H-4 (thiazole ring) |

| 3 | ~12.0 | Singlet (broad) | 1H | -NH (amide) |

Interpretation:

-

-CH₃ Protons (Signal 1): The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a sharp singlet. The chemical shift around 2.2 ppm is characteristic of a methyl group attached to a carbonyl carbon.

-

Thiazole H-4 Proton (Signal 2): The proton at the 4-position of the thiazole ring is a singlet as there are no vicinal protons. Its chemical shift is in the aromatic region, downfield due to the deshielding effect of the heterocyclic ring.

-